molecular formula C9H10N2O B8377694 4,7-dimethyl-1H-indazol-5-ol

4,7-dimethyl-1H-indazol-5-ol

Cat. No.: B8377694
M. Wt: 162.19 g/mol
InChI Key: JRPHFQODXHSLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-1H-indazol-5-ol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4,7-dimethyl-1H-indazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-5-3-8(12)6(2)7-4-10-11-9(5)7/h3-4,12H,1-2H3,(H,10,11)

InChI Key

JRPHFQODXHSLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NN=C2)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2N-aqueous lithium hydroxide solution (85 ml, 170 mmol) was added to a solution of (1-acetyl-4,7-dimethyl-1H-indazol-5-yl)acetate (20.3 g, 82.4 mmol) in methanol-tetrahydrofuran (1:1, 170 ml) under ice-cooling, and the resulting mixture was stirred at room temperature for 30 minutes. A saturated aqueous ammonium chloride solution was poured into the reaction solution, followed by extraction with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate and then distilled under reduced pressure to remove the solvent. The residue was washed with acetonitrile by repulping to obtain 4,7-dimethyl-1H-indazol-5-ol (13.0 g, 97%).
Quantity
85 mL
Type
reactant
Reaction Step One
Name
(1-acetyl-4,7-dimethyl-1H-indazol-5-yl)acetate
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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